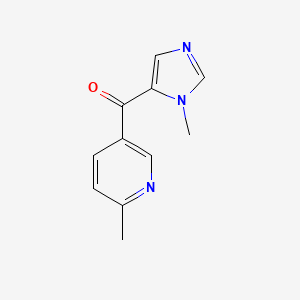

2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine

Overview

Description

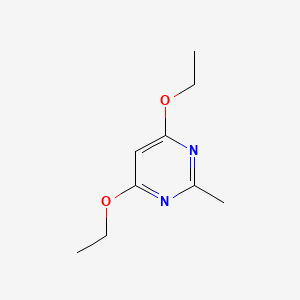

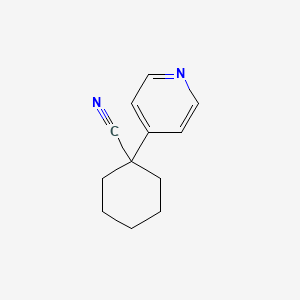

“2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The IUPAC name for this compound is (1-methyl-1H-imidazol-5-yl) (6-methylpyridin-3-yl)methanone .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring attached to a pyridine ring via a carbonyl group . The InChI code for this compound is 1S/C11H11N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7H,1-2H3 .Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and more .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine in lab experiments is its specificity for β3-adrenergic receptors. This allows for the selective activation of these receptors without affecting other adrenergic receptors, which can have unwanted side effects. However, one limitation of using this compound is its short half-life, which can make it difficult to maintain a consistent level of activation over an extended period of time (Arch, 2011).

Future Directions

There are several future directions for the research of 2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine. One area of interest is the potential use of this compound for the treatment of obesity and related metabolic disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to explore the potential therapeutic applications of this compound for the treatment of type 2 diabetes and other metabolic disorders.

Conclusion

In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of this compound involves the reaction of 2-methyl-5-bromopyridine with 1-methyl-1H-imidazole-5-carboxylic acid in the presence of a palladium catalyst. Studies have shown that this compound can increase energy expenditure and promote weight loss in animal models by binding to β3-adrenergic receptors. In addition, this compound has been shown to have other biochemical and physiological effects, including improving insulin sensitivity and glucose tolerance. Further research is needed to explore the potential therapeutic applications of this compound for the treatment of obesity and related metabolic disorders in humans.

Scientific Research Applications

2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine has been extensively studied for its potential therapeutic applications. One of the main areas of focus has been its role in the regulation of energy balance and metabolism. Studies have shown that β3-adrenergic receptor agonists, such as this compound, can increase energy expenditure and promote weight loss in animal models (Arch, 2011). This has led to interest in the potential use of this compound for the treatment of obesity and related metabolic disorders.

Safety and Hazards

The safety information for “2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

(3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYHDXZZLIRENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CN=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]](/img/structure/B3257342.png)

![3-(4-bromophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257367.png)

![N-[(2-diphenylphosphanylphenyl)methyl]-1-[2-[(2-diphenylphosphanylphenyl)methylamino]naphthalen-1-yl]naphthalen-2-amine](/img/structure/B3257370.png)

![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)